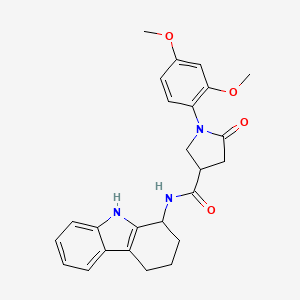
1-(2,4-dimethoxyphenyl)-5-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-DIMETHOXYPHENYL)-5-OXO-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-3-PYRROLIDINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidinecarboxamide core, a dimethoxyphenyl group, and a tetrahydrocarbazolyl moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
The synthesis of 1-(2,4-DIMETHOXYPHENYL)-5-OXO-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-3-PYRROLIDINECARBOXAMIDE involves multiple steps, each requiring specific reaction conditionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .
化学反応の分析
1-(2,4-DIMETHOXYPHENYL)-5-OXO-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-3-PYRROLIDINECARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Researchers investigate its potential as a bioactive molecule, exploring its interactions with biological targets and its effects on cellular processes.
作用機序
The mechanism of action of 1-(2,4-DIMETHOXYPHENYL)-5-OXO-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular function and behavior. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on identifying the key proteins and enzymes that the compound interacts with .
類似化合物との比較
1-(2,4-DIMETHOXYPHENYL)-5-OXO-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-3-PYRROLIDINECARBOXAMIDE can be compared with other similar compounds, such as:
N-(1,6-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea: This compound shares the tetrahydrocarbazolyl moiety but differs in its overall structure and functional groups.
5-(3,4-dimethoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-pyrazole-4-carboxamide: This compound has a similar dimethoxyphenyl group but features a pyrazole ring instead of a pyrrolidinecarboxamide core.
特性
分子式 |
C25H27N3O4 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC名 |
1-(2,4-dimethoxyphenyl)-5-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H27N3O4/c1-31-16-10-11-21(22(13-16)32-2)28-14-15(12-23(28)29)25(30)27-20-9-5-7-18-17-6-3-4-8-19(17)26-24(18)20/h3-4,6,8,10-11,13,15,20,26H,5,7,9,12,14H2,1-2H3,(H,27,30) |
InChIキー |
FHSXSNPSRYDCDL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3CCCC4=C3NC5=CC=CC=C45)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{3-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B14935842.png)

![N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B14935858.png)
![5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide](/img/structure/B14935861.png)
![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B14935867.png)
![methyl (2E)-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B14935873.png)
![N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B14935887.png)
![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B14935889.png)
![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B14935892.png)
![N-({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)glycylglycine](/img/structure/B14935895.png)
![N-[4-(acetylamino)phenyl]-3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B14935900.png)
![Ethyl 4-[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B14935901.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B14935904.png)
![1-(2-methoxyethyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide](/img/structure/B14935907.png)
